molecular formula C13H15NO3 B8695186 Ethyl 4-(3-cyanophenoxy)butanoate

Ethyl 4-(3-cyanophenoxy)butanoate

Cat. No.: B8695186
M. Wt: 233.26 g/mol
InChI Key: ZUIHASLDQFSNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-cyanophenoxy)butanoate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 4-(3-cyanophenoxy)butanoate

InChI

InChI=1S/C13H15NO3/c1-2-16-13(15)7-4-8-17-12-6-3-5-11(9-12)10-14/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

ZUIHASLDQFSNFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC(=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-cyanophenol (2 000 mg; 16.79 mmol; 1 eq.) was dissolved in DMF (40 mL). Then ethyl 4-bromobutyrate (3 602.35 mg; 18.47 mmol; 1.10 eq.) and K2CO3 (3 480.55 mg; 25.18 mmol; 1.50 eq.) were added to the reaction mixture. The reaction mixture was heated to 80° C. for 2 hours. The reaction mixture was cooled to RT and diluted with EtOAc. The organic layer was washed with water (3×), brine, dried over MgSO4 and concentrated affording the title compound as a colourless liquid (3.92 g, 96%). 1H NMR (DMSO-d6, 300 MHz) δ 7.51-7.38 (m, 3H), 7.29-7.26 (m, 1H), 4.10-4.03 (m, 4H), 2.48-2.43 (t, J=7.37 Hz, 2H), 2.02-1.93 (m, 2H), 1.20-1.15 (t, J=7.10 Hz, 3H). HPLC (Method A) Rt 4.49 min (Purity: 97.9%).
Quantity
16.79 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
602.35 mg
Type
reactant
Reaction Step Two
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Quantity
480.55 mg
Type
reactant
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Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

A suspension of 3-hydroxybenzonitrile (5.00 g, 42.0 mmol) and 60% sodium hydride (oil dispersion, 2.01 g, 50.3 mmol) in DMF (200 mL) was stirred at room temperature for 30 min, ethyl 4-bromobutanoate (9.82 g, 50.3 mmol) was added thereto, and the mixture was stirred at room temperature for 15 hr. The mixture was allowed to cool to room temperature, and concentrated under reduced pressure. The residue was extracted with ethyl acetate and saturated aqueous ammonium chloride solution. The organic layer was washed with saturated aqueous ammonium chloride solution and saturated brine, dried over sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (0-10% ethyl acetate/hexane) to give the title compound as a colorless oil (10.2 g, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.82 g
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

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